Welcome to the BenchChem Online Store!
molecular formula C6H13NO2 B8501938 3-Formamido-3-methyl-1-butanol

3-Formamido-3-methyl-1-butanol

Cat. No. B8501938
M. Wt: 131.17 g/mol
InChI Key: VBKQVJAHPXGKOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04988827

Procedure details

3-Amino-3-methyl-1-butanol (20.60 g, 0.20 mol) was added to ethyl formate (29.60 g, 0.40 mol), and the resulting clear solution was heated to reflux under nitrogen for 2 hours, and then allowed to cool to room temperature. The ethyl formate and ethanol by-product were removed by rotary evaporation (35° C., 25 Torr). The resulting oil was dried under vacuum (25° C., 0.1 Torr) to yield 25.86 g (99%).
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
29.6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH3:7])([CH3:6])[CH2:3][CH2:4][OH:5].[CH:8](OCC)=[O:9]>>[CH:8]([NH:1][C:2]([CH3:7])([CH3:6])[CH2:3][CH2:4][OH:5])=[O:9]

Inputs

Step One
Name
Quantity
20.6 g
Type
reactant
Smiles
NC(CCO)(C)C
Name
Quantity
29.6 g
Type
reactant
Smiles
C(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting clear solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The ethyl formate and ethanol by-product were removed by rotary evaporation (35° C., 25 Torr)
CUSTOM
Type
CUSTOM
Details
The resulting oil was dried under vacuum (25° C., 0.1 Torr)
CUSTOM
Type
CUSTOM
Details
to yield 25.86 g (99%)

Outcomes

Product
Name
Type
Smiles
C(=O)NC(CCO)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.